Cas no 347146-22-9 (8-(trifluoromethyl)quinolin-3-amine)

8-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative with a trifluoromethyl group at the 8-position and an amine functional group at the 3-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity in bioactive molecules. The amine moiety provides a versatile handle for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals, ligands, and functional materials. Its structural features contribute to improved lipophilicity and bioavailability, making it useful in the development of novel therapeutic agents and specialty chemicals.
8-(trifluoromethyl)quinolin-3-amine structure
347146-22-9 structure
Product Name:8-(trifluoromethyl)quinolin-3-amine
CAS No:347146-22-9
MF:C10H7F3N2
MW:212.171192407608
MDL:MFCD22627928
CID:1016170
PubChem ID:22674169
Update Time:2025-10-30

8-(trifluoromethyl)quinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 8-(trifluoromethyl)quinolin-3-amine
    • 347146-22-9
    • XNA14622
    • SCHEMBL3051052
    • AKOS025146691
    • AS-41969
    • SB72116
    • DB-229660
    • A849934
    • QGMUHKAEGCPBLW-UHFFFAOYSA-N
    • AMY26441
    • CS-0197171
    • MFCD22627928
    • DTXSID50627509
    • MDL: MFCD22627928
    • Inchi: 1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2
    • InChI Key: QGMUHKAEGCPBLW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2=CC(=CN=C21)N)(F)F

Computed Properties

  • Exact Mass: 212.05613272g/mol
  • Monoisotopic Mass: 212.05613272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 312.1±37.0 °C at 760 mmHg
  • Flash Point: 142.6±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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abcr
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8-(trifluoromethyl)quinolin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:347146-22-9)8-(trifluoromethyl)quinolin-3-amine
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):270.0/404.0/746.0
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Additional information on 8-(trifluoromethyl)quinolin-3-amine

8-(trifluoromethyl)quinolin-3-amine: A Promising Compound in Medicinal Chemistry

8-(trifluoromethyl)quinolin-3-amine (CAS No. 347146-22-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trifluoromethyl group in the structure imparts additional stability and lipophilicity, making it an attractive candidate for drug development.

The chemical structure of 8-(trifluoromethyl)quinolin-3-amine consists of a quinoline ring with a trifluoromethyl group attached at the 8-position and an amino group at the 3-position. This arrangement provides a balance between hydrophobic and hydrophilic properties, which is crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Recent studies have highlighted the importance of these structural features in enhancing the compound's biological activity and reducing potential side effects.

In terms of synthesis, 8-(trifluoromethyl)quinolin-3-amine can be prepared through various methods, including multistep reactions involving the formation of the quinoline ring followed by the introduction of the trifluoromethyl and amino groups. One common approach involves the reaction of 2-chloro-8-trifluoromethylquinoline with ammonia or a suitable amine derivative. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness, which are critical considerations in pharmaceutical research and development.

The biological activities of 8-(trifluoromethyl)quinolin-3-amine have been extensively studied in recent years. One notable application is its potential as an antiviral agent. Research has shown that this compound exhibits significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral replication processes, making it a promising candidate for further development as an antiviral drug.

Beyond its antiviral properties, 8-(trifluoromethyl)quinolin-3-amine has also shown promise in cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact molecular targets and signaling pathways involved are still under investigation, but preliminary data suggest that it may act through multiple mechanisms, including modulation of key signaling proteins and enzymes.

In addition to its direct therapeutic applications, 8-(trifluoromethyl)quinolin-3-amine has been used as a lead compound for the development of more potent analogs. Structure-activity relationship (SAR) studies have identified several modifications that can enhance the compound's biological activity while maintaining favorable pharmacological properties. These modifications include substitutions at different positions on the quinoline ring and variations in the side chains attached to the amino group.

The safety profile of 8-(trifluoromethyl)quinolin-3-amine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 8-(trifluoromethyl)quinolin-3-amine (CAS No. 347146-22-9) represents a promising compound in medicinal chemistry with diverse potential applications. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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Amadis Chemical Company Limited
(CAS:347146-22-9)8-(trifluoromethyl)quinolin-3-amine
A849934
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):270.0/404.0/746.0
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